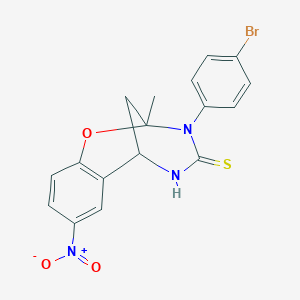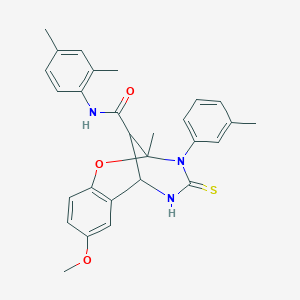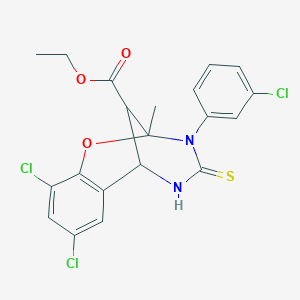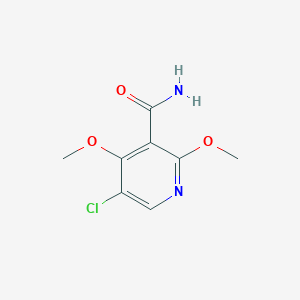![molecular formula C20H15BrN2O4 B11217164 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11217164.png)
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is an organic compound that features a bromine atom, a nitro group, and a methylphenoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide typically involves multiple steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Coupling Reaction: The brominated nitro compound is coupled with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous conditions.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Products vary depending on the nucleophile used (e.g., azides, nitriles, thiols).
Reduction: The primary product is the corresponding amine.
Oxidation: The primary product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Cancer Research: Studied for its potential anti-cancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N-(3,5-dichlorophenyl)benzamide: Similar structure but with dichloro substitution.
3-bromo-N-(4-nitrophenyl)benzamide: Similar structure but with a different nitro substitution pattern.
3-bromo-N-(3-methylphenyl)benzamide: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both a nitro group and a bromine atom allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C20H15BrN2O4 |
|---|---|
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide |
InChI |
InChI=1S/C20H15BrN2O4/c1-13-4-2-7-18(8-13)27-19-11-16(10-17(12-19)23(25)26)22-20(24)14-5-3-6-15(21)9-14/h2-12H,1H3,(H,22,24) |
InChI-Schlüssel |
JSSNGHXZBWITEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11217082.png)
![2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]-](/img/structure/B11217085.png)

![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11217108.png)
![ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11217109.png)
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217119.png)
![5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217126.png)


![[4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate](/img/structure/B11217139.png)



![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11217154.png)
